molecular formula C6H6ClN3O3S B6330441 (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester CAS No. 68176-63-6

(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester

Cat. No.: B6330441
CAS No.: 68176-63-6
M. Wt: 235.65 g/mol
InChI Key: UGSVDXVZSPIWIX-UHFFFAOYSA-N
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Description

(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often require the use of solvents such as absolute ethanol and the presence of bases like triethylamine . The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Thiadiazole derivatives have been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl N-(4-carbonochloridoylthiadiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3S/c1-2-13-6(12)8-5-3(4(7)11)9-10-14-5/h2H2,1H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSVDXVZSPIWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=NS1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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